Chaps
Overview
Description
Mechanism of Action
Target of Action
CHAPS, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic surfactant . Its primary targets are biological macromolecules , particularly proteins . It is especially useful in solubilizing membrane proteins , which are often sparingly soluble or insoluble in aqueous solution due to their native hydrophobicity .
Mode of Action
This compound interacts with its targets by solubilizing membrane proteins and breaking protein-protein interactions . It is a non-denaturing detergent, meaning it can solubilize proteins without denaturing them or disrupting their native conformation . This property makes it particularly useful in the process of protein purification .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve protein solubilization and purification. By solubilizing membrane proteins and breaking protein-protein interactions, this compound aids in the extraction and purification of these proteins for further study . It has been used in the solubilization of the serotonin1A receptor, among other membrane proteins .
Pharmacokinetics
It is worth noting that this compound is soluble across a wide ph range (2 to 12), and due to its high critical micelle concentration (cmc), it can be easily removed from solutions by dialysis .
Result of Action
The result of this compound action is the effective solubilization of membrane proteins and disruption of protein-protein interactions, which facilitates the purification of these proteins for further study . It maintains the native state of proteins, which is crucial when the activity of these proteins is of interest .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. It is soluble across a wide pH range (2 to 12), making it versatile for use in various experimental conditions . Additionally, it is recommended to avoid shaking or stirring the solution when preparing a solution containing this compound .
Biochemical Analysis
Biochemical Properties
CHAPS plays a crucial role in biochemical reactions by solubilizing membrane proteins and maintaining their native state. It combines the properties of sulfobetaine-type and bile salt detergents, making it effective in disrupting lipid-lipid and lipid-protein interactions. This compound interacts with various enzymes, proteins, and other biomolecules, stabilizing them in solution. For instance, it has been shown to preserve the catalytic activity of trans-membrane proteases such as dipeptidyl peptidase IV and nephrilysin . The detergent’s high critical micelle concentration (6-10 mM) allows it to be easily removed from samples by dialysis, ensuring that the proteins remain functional .
Cellular Effects
This compound affects various types of cells and cellular processes by altering membrane integrity and protein interactions. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound treatment has been shown to preserve the morphology and marker distribution of urinary exosomes, which are crucial for cell communication and signaling . By maintaining the native state of membrane proteins, this compound ensures that cellular processes such as signal transduction and metabolic pathways remain functional.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to membrane proteins and disrupting lipid bilayers. This interaction stabilizes proteins in their native conformation, preventing denaturation. This compound does not interfere with the biological activity of proteins, as it does not disrupt disulfide bridges or other stabilizing interactions within the protein structure . This makes it an ideal detergent for studying protein-protein interactions and enzyme activities in their native state.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is moisture-sensitive and hygroscopic, which can affect its long-term stability . When stored properly, it remains effective for solubilizing proteins and maintaining their activity. Long-term studies have shown that this compound can preserve the catalytic activity of enzymes and the structural integrity of proteins over extended periods . This makes it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound effectively solubilizes membrane proteins without causing toxicity. At high doses, it can disrupt cellular membranes and lead to adverse effects. Studies have shown that this compound concentrations between 1-4% are typically used for protein solubilization in isoelectric focusing gels . It is important to optimize the dosage to achieve the desired effects without causing harm to the cells or tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways by interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by stabilizing membrane proteins and maintaining their activity. For example, this compound treatment has been shown to preserve the catalytic activity of dipeptidyl peptidase IV and nephrilysin, which are involved in peptide metabolism . By maintaining the native state of these enzymes, this compound ensures that metabolic pathways remain functional.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by interacting with transporters and binding proteins. It affects the localization and accumulation of membrane proteins by solubilizing them and maintaining their native state. This compound has been shown to preserve the morphology and marker distribution of urinary exosomes, which are crucial for cell communication and signaling . This ensures that the proteins are properly localized and functional within the cells.
Subcellular Localization
This compound is localized to specific subcellular compartments and organelles by targeting signals and post-translational modifications. It affects the activity and function of proteins by stabilizing them in their native state. For example, this compound treatment has been shown to preserve the catalytic activity of trans-membrane proteases such as dipeptidyl peptidase IV and nephrilysin, which are localized to specific cellular compartments . This ensures that the proteins remain functional and active within the cells.
Preparation Methods
CHAPS can be synthesized from cholic acid, a bile acid. The synthetic route involves the reaction of cholic acid with 3-dimethylaminopropylamine, followed by sulfonation to introduce the sulfonate group . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
CHAPS is relatively stable and does not undergo significant chemical reactions under normal laboratory conditions. It is resistant to oxidation and reduction due to its zwitterionic nature. it can participate in substitution reactions, particularly at the sulfonate group, under specific conditions . Common reagents used in these reactions include strong acids or bases, which can facilitate the substitution process .
Scientific Research Applications
CHAPS is extensively used in various scientific research applications:
Comparison with Similar Compounds
CHAPS is often compared with other zwitterionic detergents such as 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO). Both compounds have similar chemical structures, but CHAPSO has an additional hydroxyl group, which can enhance its solubilizing properties . Other similar compounds include taurodeoxycholic acid and taurochenodeoxycholic acid, which are bile acids with similar structural features .
Properties
IUPAC Name |
3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMPZBLKLEWAF-BCTGSCMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997059 | |
Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Amresco MSDS] | |
Record name | CHAPS | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12882 | |
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CAS No. |
75621-03-3, 313223-04-0 | |
Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75621-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CHAPS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075621033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanaminium, N,N-dimethyl-N-(3-sulfopropyl)-3-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-, inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-((3-CHOLAMIDOPROPYL)DIMETHYLAMMONIUM)-1-PROPANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBP25342AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CHAPS interact with lipid membranes to solubilize membrane proteins?
A1: this compound disrupts the lipid bilayer structure of membranes by intercalating its hydrophobic steroid-like moiety into the hydrophobic core of the membrane [, , ]. This interaction competes with lipid-lipid interactions, leading to the formation of mixed micelles containing this compound, lipids, and membrane proteins, effectively solubilizing the proteins.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C32H58N2O7S, and its molecular weight is 614.9 g/mol.
Q3: Is there any spectroscopic data available on this compound?
A3: While the provided articles do not include specific spectroscopic data, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to analyze its structure and conformation.
Q4: How does this compound perform under various experimental conditions?
A5: this compound is compatible with a wide range of buffers and salts [, ]. Its performance is influenced by temperature, pH, and ionic strength, which can affect its critical micelle concentration (CMC) and aggregation properties [, , ].
Q5: Can this compound be used for long-term storage of membrane proteins?
A5: While this compound is suitable for solubilizing and maintaining protein activity during purification and reconstitution procedures, long-term storage of membrane proteins often requires optimization of detergent concentration and storage conditions, sometimes involving cryoprotectants, to maintain protein stability.
Q6: Does this compound exhibit any catalytic activity?
A6: this compound itself is not catalytically active. It functions as a detergent to solubilize membrane proteins, which may include enzymes with catalytic properties.
Q7: What are the primary applications of this compound in biochemical research?
A7: this compound is widely used for:
- Solubilizing and purifying membrane proteins from various sources [, , , , ].
- Reconstituting membrane proteins into artificial membranes for functional studies [, , , ].
- Investigating protein-lipid interactions and their role in membrane protein function [, , ].
Q8: Have there been computational studies on this compound interactions with membranes?
A8: While the provided articles do not mention specific computational studies, molecular dynamics simulations and other modeling techniques can be used to study the interactions of this compound with lipid bilayers and membrane proteins at a molecular level.
Q9: How do modifications to the this compound structure affect its solubilization properties?
A11: Structural modifications, such as changes to the length of the alkyl chain or the nature of the headgroup, can significantly influence the detergent's CMC, aggregation behavior, and ability to solubilize specific membrane proteins [, ].
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